7-(Methylsulfonyl)quinoline-3-carboxylic acid
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Overview
Description
7-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 7-(Methylsulfonyl)quinoline-3-carboxylic acid typically involves the introduction of a methylsulfonyl group to the quinoline ring. One common method involves the reaction of quinoline-3-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety profiles. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and yield .
Chemical Reactions Analysis
7-(Methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing carboxylic acid group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfoxides or sulfides .
Scientific Research Applications
7-(Methylsulfonyl)quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
The exact molecular pathways involved depend on the specific application and target. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
7-(Methylsulfonyl)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the methylsulfonyl group, which can significantly alter its chemical reactivity and biological activity.
7-Chloroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a methylsulfonyl group, leading to different electronic and steric effects.
7-(Methoxy)quinoline-3-carboxylic acid: Has a methoxy group instead of a methylsulfonyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-methylsulfonylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-17(15,16)9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSGFBDGMBKWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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